テロメラーゼ阻害剤IX

概要

説明

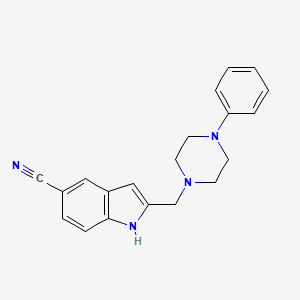

MST-312は、緑茶に多く含まれる主要なカテキンであるエピガロカテキンガレートの合成誘導体です。主にテロメラーゼ阻害剤としての役割で知られており、がん研究および治療において重要な意味を持っています。テロメラーゼは、染色体の末端に存在する保護キャップであるテロメアの伸長を維持する酵素であり、細胞の複製と寿命に不可欠です。 MST-312は、テロメラーゼ活性を阻害し、テロメアの短縮、それに続く細胞老化またはアポトーシスを誘導することが示されており、特にがん細胞において顕著です .

科学的研究の応用

MST-312 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Cancer Research: MST-312 is extensively studied for its potential as a chemotherapeutic agent due to its ability to inhibit telomerase activity in cancer cells

Cellular Aging: Research on MST-312 contributes to understanding the mechanisms of cellular aging and the role of telomeres in cellular senescence.

Drug Development: MST-312 serves as a lead compound for the development of new telomerase inhibitors with improved efficacy and safety profiles.

Biological Studies: MST-312 is used in studies investigating the role of telomerase and telomeres in various biological processes and diseases.

作用機序

MST-312は、主にテロメラーゼ活性の阻害を通じて効果を発揮します。テロメラーゼ酵素に結合し、染色体の末端にテロメア配列を付加することを阻害します。この阻害は、テロメアの進行的な短縮につながり、細胞老化またはアポトーシスを引き起こします。 MST-312は、テロメアにおいてDNA損傷を誘導することもあり、その抗がん効果にさらに貢献しています .

生化学分析

Biochemical Properties

Telomerase Inhibitor IX functions as a potent inhibitor of telomerase activity, with an IC50 value of 670 nM in TRAP lysate prepared from U937 cells By binding to these components, Telomerase Inhibitor IX effectively inhibits the enzyme’s activity, preventing the elongation of telomeres and leading to progressive telomere shortening in cancer cells .

Cellular Effects

Telomerase Inhibitor IX exerts significant effects on various types of cells, particularly cancer cells. The compound inhibits cell proliferation and induces apoptosis in telomerase-positive cancer cells . It also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, Telomerase Inhibitor IX has been shown to downregulate the expression of genes associated with cell proliferation and survival, while upregulating genes involved in apoptosis . Additionally, the compound influences cellular metabolism by disrupting the balance of metabolic pathways that rely on telomerase activity .

Molecular Mechanism

The molecular mechanism of Telomerase Inhibitor IX involves its binding interactions with the catalytic subunit hTERT and the RNA component hTR of telomerase. By binding to these components, the compound inhibits the enzyme’s activity, leading to telomere shortening and subsequent cellular senescence or apoptosis . Telomerase Inhibitor IX also affects the shelterin protein complex, which organizes telomeric DNA into a protective T-loop structure. Disruption of this complex by the inhibitor leads to the exposure of telomeric DNA, triggering DNA damage responses and further promoting cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Telomerase Inhibitor IX have been observed to change over time. The compound exhibits stability and maintains its inhibitory effects on telomerase activity for extended periods . Long-term studies have shown that continuous exposure to Telomerase Inhibitor IX leads to progressive telomere shortening and eventual cell death in telomerase-positive cancer cells . Additionally, the compound’s stability and degradation profile have been studied, indicating that it remains effective over prolonged periods in both in vitro and in vivo settings .

Dosage Effects in Animal Models

In animal models, the effects of Telomerase Inhibitor IX vary with different dosages. Studies have shown that lower doses of the compound effectively inhibit telomerase activity and induce apoptosis in cancer cells without causing significant toxicity to normal cells . Higher doses of Telomerase Inhibitor IX can lead to adverse effects, including toxicity and damage to normal tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing harm to the organism .

Metabolic Pathways

Telomerase Inhibitor IX is involved in various metabolic pathways, particularly those related to telomere maintenance and cellular aging. The compound interacts with enzymes and cofactors involved in telomere elongation and maintenance, disrupting these processes and leading to telomere shortening . Additionally, Telomerase Inhibitor IX affects metabolic flux and metabolite levels by altering the balance of pathways that rely on telomerase activity . This disruption of metabolic pathways contributes to the compound’s anti-cancer effects .

Transport and Distribution

Within cells and tissues, Telomerase Inhibitor IX is transported and distributed through interactions with transporters and binding proteins . The compound’s cell-permeable nature allows it to effectively enter cells and reach its target sites. Once inside the cell, Telomerase Inhibitor IX interacts with specific binding proteins that facilitate its localization to the nucleus, where telomerase is active . This targeted distribution ensures that the compound exerts its inhibitory effects on telomerase activity within the appropriate cellular compartments .

Subcellular Localization

Telomerase Inhibitor IX exhibits specific subcellular localization, primarily targeting the nucleus where telomerase is active . The compound’s interactions with targeting signals and post-translational modifications direct it to the nucleus, allowing it to effectively inhibit telomerase activity at its site of action . Additionally, Telomerase Inhibitor IX may localize to other subcellular compartments, such as Cajal bodies, where telomerase components are assembled and processed . This precise localization enhances the compound’s efficacy in inhibiting telomerase activity and promoting cancer cell death .

準備方法

合成経路および反応条件

MST-312は、エピガロカテキンガレートを原料とした一連の化学反応によって合成されます。合成経路には、カテキン構造の修飾が含まれ、テロメラーゼ阻害活性を強化します。 特定の反応条件には、溶媒、触媒、温度などが含まれ、MST-312の高収率かつ高純度を実現するために最適化されます .

工業的生産方法

MST-312の具体的な工業的生産方法は、広く文書化されていませんが、そのプロセスは、実験室環境におけるものと同様の反応条件を用いた大規模合成を含む可能性があります。 生産プロセスには、精製および品質管理の手順が含まれ、研究および治療用途に必要な基準を満たしていることを確認します .

化学反応の分析

反応の種類

MST-312は、主にテロメラーゼ阻害剤としての役割に関連する反応を起こします。これには以下が含まれます。

テロメラーゼ活性の阻害: MST-312は、テロメラーゼ酵素に結合し、染色体の末端にテロメア配列を付加することを阻害します.

DNA損傷の誘導: MST-312は、テロメアにおいてDNA損傷を誘導することができ、細胞老化またはアポトーシスにつながります.

一般的な試薬および条件

MST-312を含む反応は、通常、細胞環境内に存在するものなど、生理学的条件下で行われます。 一般的な試薬には、実験中におけるMST-312の安定性と活性を維持する緩衝液や溶媒が含まれます .

生成される主要な生成物

MST-312の反応の主要な結果は、テロメラーゼ活性の阻害であり、テロメアの短縮と細胞老化またはアポトーシスにつながります。 この効果は、テロメラーゼ活性がしばしば上昇しているがん細胞において特に顕著です .

科学研究における用途

MST-312は、化学、生物学、医学、産業などの分野において幅広い科学研究用途を持っています。

類似化合物との比較

MST-312は、以下のような他のテロメラーゼ阻害剤と比較されます。

エピガロカテキンガレート: MST-312の親化合物であり、テロメラーゼを阻害しますが、効力は低いです.

イメテルстат (GRN163L): テロメラーゼのRNA成分を直接標的とする脂質結合オリゴヌクレオチド.

テロメスタチン: テロメア中のG4構造を安定化し、テロメラーゼ活性を阻害する天然の環状化合物.

MST-312は、急性毒性用量でテロメラーゼとDNAトポイソメラーゼIIの二重阻害というユニークな特性を持つため、強力な抗がん剤です .

特性

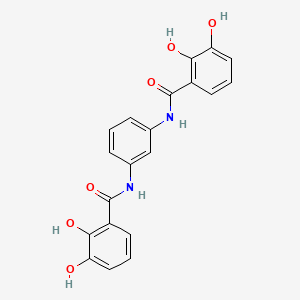

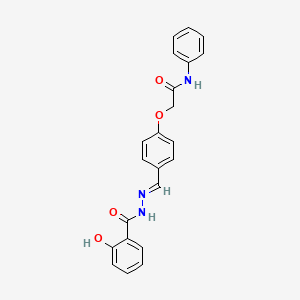

IUPAC Name |

N-[3-[(2,3-dihydroxybenzoyl)amino]phenyl]-2,3-dihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O6/c23-15-8-2-6-13(17(15)25)19(27)21-11-4-1-5-12(10-11)22-20(28)14-7-3-9-16(24)18(14)26/h1-10,23-26H,(H,21,27)(H,22,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQUEZGHEJGPJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439103 | |

| Record name | Telomerase Inhibitor IX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368449-04-1 | |

| Record name | Telomerase Inhibitor IX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-1,3-Phenylenebis-[2,3-dihydroxy-benzamide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5,6,7,8-tetrahydro-5-(1H-imidazol-5-yl)-1-naphthalenyl]-Methanesulfonamide](/img/structure/B1243277.png)

![3-hydroxy-N-[3-[8-[(E)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-4-[[2-[6-[(E)-2-hydroxypent-3-enyl]-3-methyloxan-2-yl]acetyl]amino]-2-methylbutanamide](/img/structure/B1243281.png)

![3-{N-[1(S)-(3-carboxyphenyl)ethyl]amino}-2(S)-hydroxy-propyl(cyclohexylmethyl)phosphinic acid](/img/structure/B1243297.png)